molecular formula C11H9N5O3S B069487 (R)-(-)-NBD-Py-NCS CAS No. 163927-29-5

(R)-(-)-NBD-Py-NCS

Cat. No.: B069487
CAS No.: 163927-29-5
M. Wt: 291.29 g/mol
InChI Key: CHKCHHTYBXOUKH-SSDOTTSWSA-N
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Description

®-(-)-NBD-Py-NCS is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its specific stereochemistry, denoted by the ®-(-) prefix, indicating its chiral nature. The NBD-Py-NCS part of the name refers to its chemical structure, which includes a nitrobenzoxadiazole (NBD) moiety, a pyridine (Py) ring, and an isothiocyanate (NCS) group. This combination of functional groups makes ®-(-)-NBD-Py-NCS a versatile compound with significant potential in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-NBD-Py-NCS typically involves multiple steps, starting with the preparation of the NBD moiety. This can be achieved through nitration of benzoxadiazole, followed by reduction to form the desired nitrobenzoxadiazole. The pyridine ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. Finally, the isothiocyanate group is added via a reaction with thiophosgene or a similar reagent under controlled conditions to ensure the correct stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-NBD-Py-NCS may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the risk of side reactions. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(-)-NBD-Py-NCS undergoes various chemical reactions, including:

    Oxidation: The NBD moiety can be oxidized to form different derivatives.

    Reduction: The nitro group in the NBD moiety can be reduced to an amine.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols are typically used under mild conditions to form thiourea or thiocarbamate derivatives.

Major Products

Scientific Research Applications

®-(-)-NBD-Py-NCS has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.

    Biology: Employed in labeling biomolecules for imaging and tracking in cellular studies.

    Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of ®-(-)-NBD-Py-NCS involves its ability to interact with specific molecular targets through its functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The NBD moiety provides fluorescence, allowing for the visualization and tracking of these interactions in real-time. This combination of covalent modification and fluorescence makes ®-(-)-NBD-Py-NCS a powerful tool in biochemical and cellular studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-NBD-Py-NCS: The enantiomer of ®-(-)-NBD-Py-NCS, with similar chemical properties but different biological activities due to its opposite stereochemistry.

    NBD-Cl: A compound with a similar NBD moiety but different functional groups, used primarily as a fluorescent labeling reagent.

    FITC (Fluorescein isothiocyanate): Another fluorescent isothiocyanate compound, widely used in biological labeling and imaging.

Uniqueness

®-(-)-NBD-Py-NCS stands out due to its specific stereochemistry and the combination of functional groups, which provide unique reactivity and fluorescence properties. This makes it particularly valuable in applications requiring precise molecular interactions and real-time visualization.

Properties

IUPAC Name

7-[(3R)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKCHHTYBXOUKH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584938
Record name 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163927-29-5
Record name 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-NBD-Py-NCS [=(R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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